
1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide xanthene-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR 349 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants like dioxins and polycyclic aromatic hydrocarbons. it also plays a significant role in regulating immune responses, cell proliferation, and differentiation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AHR 349 involves multiple steps, including the formation of a fused ring structure. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of AHR 349 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production capacity and reduce costs .
化学反应分析
Types of Reactions
AHR 349 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of AHR 349 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AHR 349 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituent introduced .
科学研究应用
AHR 349 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the aryl hydrocarbon receptor’s binding and activation mechanisms.
Biology: Investigated for its role in modulating immune responses and cell differentiation.
Medicine: Explored as a potential therapeutic agent for treating diseases related to immune dysregulation and cancer.
Industry: Utilized in the development of new materials and chemical processes that involve the aryl hydrocarbon receptor
作用机制
AHR 349 exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation .
相似化合物的比较
AHR 349 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and functional selectivity. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent aryl hydrocarbon receptor agonist known for its toxic effects.
Indirubin: A natural compound with aryl hydrocarbon receptor agonist activity, used in traditional medicine.
FluoAHRL: A synthetic fluorescent compound designed to study aryl hydrocarbon receptor interactions .
AHR 349 stands out due to its balanced agonist and antagonist activities, making it a valuable tool for studying the aryl hydrocarbon receptor’s diverse roles in biology and medicine.
属性
CAS 编号 |
102584-65-6 |
|---|---|
分子式 |
C25H30BrNO3 |
分子量 |
472.4 g/mol |
IUPAC 名称 |
(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C25H30NO3.BrH/c1-26(18-9-3-2-4-10-18)16-15-19(17-26)28-25(27)24-20-11-5-7-13-22(20)29-23-14-8-6-12-21(23)24;/h5-8,11-14,18-19,24H,2-4,9-10,15-17H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YYKPOWISPKGAJU-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCCCC5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



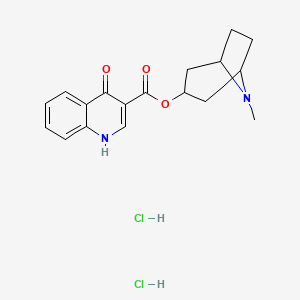
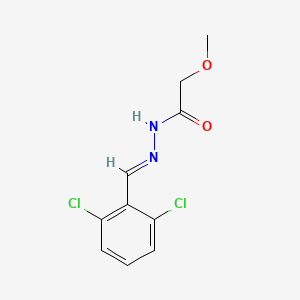
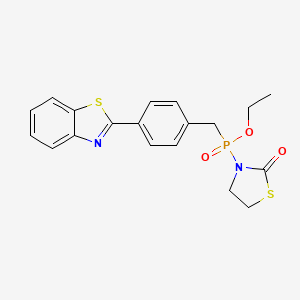
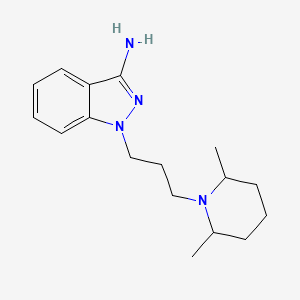

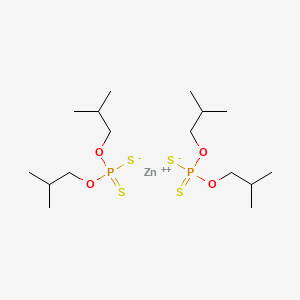
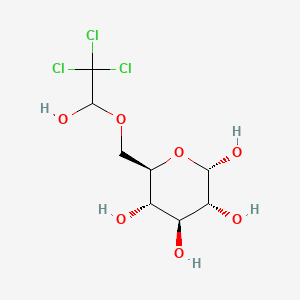
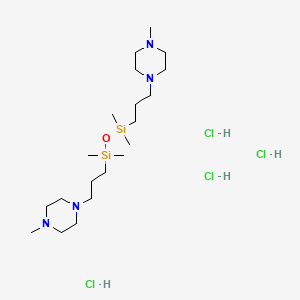
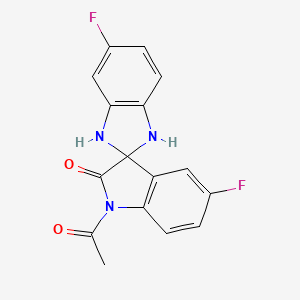



![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
